2-chloro-N-(2-oxopropyl)propanamide
Description
Historical Context and Chemical Significance of Propanamide Derivatives
Propanamide and its derivatives are a class of organic compounds with a rich history and substantial chemical importance. The simplest member, propanamide (CH₃CH₂C(=O)NH₂), is the amide of propanoic acid and serves as a fundamental building block in organic synthesis. wikipedia.org Amides, in general, are characterized by a nitrogen atom connected to a carbonyl carbon, forming a stable amide linkage. pressbooks.pub This bond is a cornerstone of biochemistry, where it is known as a peptide bond, forming the backbone of proteins. pressbooks.pub
The significance of propanamide derivatives extends into medicinal chemistry and materials science. For instance, the modification of the propanamide structure has led to the development of a wide array of pharmaceuticals. A notable, albeit more complex, example of a related amide is fentanyl, a potent synthetic opioid first synthesized in 1959, which underscores the physiological activity that can be achieved within this class of compounds. wikipedia.org The versatility of the propanamide scaffold allows for the synthesis of diverse structures, including those with anti-inflammatory and urease inhibitory activities. nih.gov The development of new synthetic methods continues to expand the library of propanamide derivatives, highlighting their ongoing importance in chemical research.
Structural Classification and Chemical Properties of 2-chloro-N-(2-oxopropyl)propanamide
The compound this compound is a multifaceted molecule that can be structurally classified based on its key functional groups:
α-Haloamide: The presence of a chlorine atom on the carbon adjacent (the α-carbon) to the amide carbonyl group places it in the α-haloamide category. These compounds are known for their high reactivity and are valuable intermediates in organic synthesis. nih.gov The halogen atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack. nih.gov
α-Keto Amide: The N-(2-oxopropyl) substituent introduces an α-keto amide functionality, where a ketone carbonyl group is positioned on the carbon adjacent to the amide nitrogen. The α-keto amide motif is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic compounds with significant biological activity. nih.govacs.org This group can confer conformational rigidity and participate in hydrogen bonding. acs.org
The chemical properties of this compound are dictated by the interplay of these two functional groups. The electrophilicity of the two carbonyl carbons and the α-carbon bearing the chlorine atom makes the molecule susceptible to a variety of chemical transformations.
General Properties of Related Amides
| Property | Description |
|---|---|
| Boiling/Melting Point | Generally high due to the polar nature of the amide group and potential for hydrogen bonding. pressbooks.pub |
| Solubility | Simple amides are often soluble in water due to hydrogen bonding capabilities. pressbooks.pub |
Overview of Research Trajectories for α-Halogenated Amides and α-Keto Amides
Research into α-halogenated amides and α-keto amides has followed distinct yet occasionally intersecting paths, driven by their utility in synthesis and their presence in biologically active molecules.
α-Halogenated Amides: Historically, α-haloamides were primarily used in reactions to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. nih.gov More recently, their application has expanded significantly to include their use in carbon-carbon cross-coupling reactions. nih.gov The ability to generate carbon-centered radicals from α-haloamides through single-electron transfer has made them key substrates in radical-mediated cyclization reactions, often facilitated by transition metals or photoredox catalysis. nih.gov These methods provide straightforward routes to various cyclic compounds, including β- and γ-lactams. nih.gov
α-Keto Amides: The research trajectory for α-keto amides has been heavily influenced by their role in medicinal chemistry. They are recognized for their improved metabolic stability and pharmacokinetic properties compared to related α-keto acids and esters. nih.gov The α-keto amide moiety is a key component in a variety of drug candidates, including antivirals, antitumor agents, and protease inhibitors. researchgate.net Synthetic chemists have developed a vast number of methods for their preparation, reflecting their importance as synthetic targets. researchgate.net Current research often focuses on their use as versatile building blocks for more complex molecules and their role as covalent inhibitors of enzymes, where the keto-carbonyl group reacts with catalytic residues like serine or cysteine. nih.govrsc.org
The convergence of these research areas in a molecule like this compound would likely involve exploring its potential as a bifunctional linker or as a precursor to novel heterocyclic systems, leveraging the reactivity of both the α-haloamide and α-keto amide moieties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(2-oxopropyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO2/c1-4(9)3-8-6(10)5(2)7/h5H,3H2,1-2H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIPZMJZHFZHKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Chloro N 2 Oxopropyl Propanamide and Its Analogues
Regio- and Chemoselective Synthesis of the 2-chloro-N-(2-oxopropyl)propanamide Core
The precise installation of the chloro- and N-(2-oxopropyl) substituents on the propanamide backbone is a key challenge in the synthesis of the target molecule. Regio- and chemoselective methods are paramount to ensure high yields and avoid the formation of unwanted isomers.
Direct Acylation and Amidation Approaches
Direct amidation of a carboxylic acid with an amine is a fundamental and widely used method for forming amide bonds. In the context of this compound, this would involve the reaction of 2-chloropropionyl chloride with aminoacetone.
A general procedure for this type of transformation involves dissolving the amine, such as aniline (B41778) or its derivatives, and a base like potassium carbonate in a suitable solvent like acetone. The mixture is cooled, and the acyl chloride (e.g., 2-chloropropionyl chloride) is added dropwise. The reaction is typically stirred at room temperature for several hours. After the reaction is complete, the mixture is worked up by quenching with water and extracting with an organic solvent. chemicalbook.com
Various coupling reagents have been developed to facilitate the direct amidation of carboxylic acids and amines. Boron-based reagents, for instance, have shown promise. While boronic acids can catalyze direct amide formation, they often require the removal of water. nih.govacs.org Stoichiometric boron reagents may necessitate anhydrous conditions. nih.govacs.org An alternative approach involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, which has been successfully employed for the synthesis of N-substituted-(S)-2-chloropropanamides from (S)-2-chloropropionic acid and various amines. researchgate.net
The table below summarizes representative conditions for direct acylation and amidation reactions.
| Amine | Acylating Agent | Coupling Reagent/Base | Solvent | Temperature | Yield | Reference |
| Aniline | 2-chloropropionyl chloride | Potassium carbonate | Acetone | 0-20 °C | 91% | chemicalbook.com |
| Various amines | (S)-2-chloropropionic acid | DCC | Not specified | Not specified | Not specified | researchgate.net |
| Benzylamine | Phenylacetic acid | B(OCH2CF3)3 | Not specified | 80 °C | 91% | nih.gov |
Strategies Involving α-Chloro Ketones as Precursors
While direct acylation is a primary route, strategies involving α-chloro ketones as precursors offer an alternative pathway to the target scaffold. These methods often involve the reaction of an α-chloro ketone with a suitable nitrogen source. The reactivity of the α-chloro ketone functionality allows for nucleophilic substitution by an amine, leading to the formation of the desired N-(2-oxopropyl) moiety.
The synthesis of related α-chloroamides has been achieved through various methods, including the photoenzymatic hydroalkylation of olefins. nih.gov This particular method involves the coupling of α,α-dichloroamides with alkenes, catalyzed by an engineered flavin-dependent "ene"-reductase, to produce α-chloroamides with high chemo- and stereoselectivity. nih.gov While not a direct use of an α-chloro ketone precursor for the final amidation step, it highlights an advanced method for generating the α-chloroamide functionality.
Modular and Multi-Component Reaction Design for Propanamide Scaffolds
Modular and multi-component reactions (MCRs) provide an efficient and atom-economical approach to constructing complex molecules like propanamide derivatives from simple starting materials in a single step.
Isocyanide-Based Three-Component Reactions
Isocyanide-based multicomponent reactions (I-MCRs) are powerful tools in synthetic chemistry for the rapid assembly of complex molecular scaffolds. rsc.org These reactions involve the combination of an isocyanide, a carboxylic acid, and a third component, such as an epoxide or aziridine, to generate diverse products. rsc.org Another variation involves the reaction of an isocyanide, phosphine (B1218219), and a ketenimine functionality. nih.gov A novel three-component reaction of isoquinoline (B145761) with isothiocyanates and isocyanides has also been reported to produce various imidazoisoquinolines. nih.gov
While a direct application to the synthesis of this compound is not explicitly detailed in the provided search results, the principles of I-MCRs could be adapted. For instance, a hypothetical reaction could involve 2-chloropropionic acid, an isocyanide, and a precursor to the 2-oxopropylamine moiety.
Assembly of Amide Derivatives via Activated Carboxylic Acids
A common and effective strategy for amide synthesis involves the activation of a carboxylic acid before its reaction with an amine. ajchem-a.com This activation increases the electrophilicity of the carboxyl carbon, facilitating the nucleophilic attack by the amine.
Common activating agents include:
Thionyl chloride or oxalyl chloride: These reagents convert carboxylic acids into highly reactive acid chlorides.
Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) are widely used to promote amide bond formation. researchgate.netajchem-a.com
Anhydrides: Carboxylic acids can be converted to anhydrides, which are also effective acylating agents.
The general workflow involves reacting the carboxylic acid with the activating agent, followed by the addition of the amine. For example, non-steroidal anti-inflammatory drugs (NSAIDs) containing a carboxylic acid group have been converted to their amide derivatives by first forming a methyl ester, followed by amidation. google.com Another approach is the direct coupling of carboxylic acids with amines using DCC in the presence of 4-dimethylaminopyridine (B28879) (DMAP). ajchem-a.com
Stereoselective Synthesis of Chiral Propanamide and α-Haloamide Derivatives
The introduction of stereocenters in propanamide and α-haloamide derivatives is a critical aspect of modern synthetic chemistry, as the biological activity of chiral molecules is often dependent on their stereochemistry.
The synthesis of enantioenriched α-haloamides is a significant challenge. One innovative approach is the photoenzymatic intermolecular hydroalkylation of olefins. nih.gov By using an engineered flavin-dependent "ene"-reductase, α,α-dichloroamides can be coupled with alkenes to afford α-chloroamides in good yields and with excellent stereoselectivity. nih.gov Mechanistic studies suggest that the stereocontrol arises from the precise orientation of the molecules within a charge-transfer complex templated by the protein. nih.gov
Another strategy for the stereoselective synthesis of α-halo-α,β-unsaturated amides involves a sequential reaction promoted by non-toxic manganese. This method has been shown to produce (Z)-α,β-unsaturated α-haloamides with total Z-stereoselectivity. lookchem.com
Furthermore, organocatalytic stereoselective olefin fluoroamination reactions have been developed to synthesize chiral α-fluoro-β-amino acids with excellent diastereomeric and enantiomeric excesses. mdpi.com The stereochemical outcome of such reactions is often influenced by the synergistic interaction of a chiral ligand with the halogen source. mdpi.com
The table below highlights key findings in the stereoselective synthesis of related chiral amides.
| Substrate(s) | Catalyst/Reagent | Product Type | Key Outcome | Reference |
| α,α-dichloroamides, Alkenes | Engineered "ene"-reductase | α-chloroamides | High enantioselectivity | nih.gov |
| Aldehyde, Trichloroacetamide | Mn* | (Z)-α,β-unsaturated α-chloroamides | Total Z-stereoselectivity | lookchem.com |
| Olefins | Organocatalyst | α-fluoro-β-amino acids | Excellent drs and ees | mdpi.com |
Enantioselective Methodologies via Asymmetric Catalysis
The creation of single-enantiomer chiral molecules is a cornerstone of modern chemistry, and asymmetric catalysis is a primary tool for achieving this. frontiersin.org For the synthesis of chiral propanamides, including enantiomerically enriched α-haloamides, several asymmetric catalytic approaches have been developed. These methods often employ chiral catalysts to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. frontiersin.orgmdpi.com
Recent advancements have highlighted the use of various catalytic systems:
Transition Metal Catalysis: Chiral transition metal complexes, often featuring phosphine or N-heterocyclic carbene (NHC) ligands, are effective for a range of asymmetric transformations that can lead to chiral amides. frontiersin.org
Organocatalysis: Metal-free organocatalysts, such as those derived from proline and other chiral amines, have emerged as powerful tools for enantioselective synthesis. frontiersin.orgresearchgate.net These catalysts can operate through various activation modes, including enamine and iminium ion catalysis, to facilitate the formation of chiral C-C and C-X bonds. frontiersin.org
Photoenzymatic Catalysis: A novel approach involves the use of engineered photoenzymes. For instance, a flavin-dependent "ene"-reductase has been evolved to catalyze the coupling of α,α-dichloroamides with alkenes to produce α-chloroamides with high yield and excellent stereoselectivity. nih.gov Mechanistic studies suggest that the reaction proceeds through a charge-transfer complex templated by the protein, allowing for precise control over the stereochemistry. nih.gov
These methodologies provide access to enantiopure α-haloamides, which are valuable building blocks for the synthesis of other chiral molecules, such as α-amino and α-oxyamides, through stereospecific reactions like SN2 displacement. nih.gov
Diastereoselective Control in Alkylation and Homologation Reactions
Diastereoselective reactions are critical for constructing molecules with multiple stereocenters. In the context of propanamide synthesis, controlling diastereoselectivity during alkylation and homologation reactions is essential for accessing specific stereoisomers.
Diastereoselective Alkylation: The alkylation of chiral enolates derived from amides is a well-established method for introducing new stereocenters with high diastereoselectivity. The use of chiral auxiliaries, such as those derived from amino alcohols like (S,S)-(+)-pseudoephedrine, can effectively control the facial selectivity of the enolate, directing the incoming electrophile to a specific face of the molecule. nih.gov For example, the alkylation of chiral propionamide (B166681) enolates has been shown to proceed with high diastereoselectivity, providing a reliable method for controlling acyclic methyl-bearing stereocenters. caltech.edu The stereochemical outcome is often influenced by the formation of a specific enolate geometry (Z- or E-enolate), which is in turn controlled by the base and reaction conditions used. researchgate.net
Diastereoselective Homologation: Homologation reactions, which involve the extension of a carbon chain by one carbon atom, can also be rendered diastereoselective. The addition of halomethyllithium carbenoids to Weinreb amides is a key step in the synthesis of α-haloketones. dntb.gov.uanih.gov While not directly a propanamide synthesis, the resulting α-haloketones are precursors to related structures. The stereoselectivity in such reactions can be influenced by the substrate and the nature of the organometallic reagent.
The following table summarizes key aspects of diastereoselective control in these reactions:
| Reaction Type | Chiral Control Element | Key Intermediates | Typical Diastereoselectivity |
| Alkylation | Chiral Auxiliary (e.g., pseudoephedrine) | Chiral Amide Enolates | High (e.g., >95:5 dr) |
| Aldol (B89426) Reaction | Chiral Auxiliary (e.g., from D-mannitol) | Lithium Imide Z-enolates | High (syn or non-Evans syn) researchgate.net |
| Allylic Alkylation | Cinchona Alkaloid Catalyst | Morita-Baylis-Hillman Carbonates | High (up to 50:1 dr) nih.gov |
Synthesis of Functionally Diverse Analogues of this compound
The α-haloamide moiety is a versatile functional group that serves as a launchpad for the synthesis of a wide array of analogues with diverse functionalities. nih.gov
Access to α-Amino Amides and α-Oxyketones from α-Haloamide Intermediates
α-Amino Amides: The substitution of the α-halogen in an α-haloamide with a nitrogen nucleophile is a direct method for synthesizing α-amino amides. nih.gov This transformation is often carried out in the presence of a base. Various nitrogen sources can be employed, including ammonia, primary and secondary amines, and anilines. nih.govorganic-chemistry.org For instance, the synthesis of Lidocaine involves the alkylation of diethylamine (B46881) with 2-chloro-N-(2,6-dimethylphenyl)acetamide. nih.gov Copper-catalyzed α-amination of α-bromoamides using phenylhydroxylamine has also been reported. nih.gov
α-Oxyketones: α-Haloamides can be precursors to α-oxyketones. A highly efficient synthesis of functionalized α-oxyketones involves the homologation of Weinreb amides with α-oxygenated organolithiums. dntb.gov.ua This method provides a conceptually simple route to α-oxygenated methylketones. dntb.gov.ua
The following table outlines synthetic approaches to these analogues:
| Target Analogue | Starting Material | Key Reagents | Reference |
| α-Amino Amide | α-Haloamide | Amine (e.g., diethylamine), Base | nih.gov |
| α-Amino Amide | α-Haloamide | Phenylhydroxylamine, Copper Catalyst | nih.gov |
| α-Oxyketone | Weinreb Amide | α-Oxygenated Organolithium | dntb.gov.ua |
Preparation of Heterocyclic Ring-Fused Propanamide Systems
The synthesis of heterocyclic compounds is a major focus of organic chemistry due to their prevalence in biologically active molecules and materials. slideshare.netstudysmarter.co.uk Propanamide scaffolds can be incorporated into or used as starting materials for the construction of fused heterocyclic systems.
Several strategies can be employed to synthesize heterocyclic rings fused to a propanamide or related core. These methods often involve intramolecular cyclization reactions or cycloaddition reactions. For example, radical-mediated transformations of α-haloamides bearing an unsaturated bond can lead to the formation of cyclic compounds like β- and γ-lactams. nih.gov The nomenclature of these fused systems follows established rules, identifying the component rings and the points of fusion. youtube.comyoutube.com
Examples of relevant heterocyclic systems include:
Pyrido[4,3-d]pyrimidines and related structures: These can be prepared from the reaction of chlorocarbonyl isocyanate with enaminonitriles, followed by reaction with various nucleophiles. researchgate.net
Quinoxaline derivatives: Michael alkylation of 3-phenylquinoxalin-2(1H)-one with acrylic acid derivatives can yield N-alkyl substituted propanoic acid derivatives, which can be further functionalized. rsc.org
Introduction of Azido (B1232118) and Other Chemically Labile Moieties
The introduction of an azido group (–N₃) into the propanamide structure provides a versatile chemical handle for further functionalization, most notably through "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition.
The synthesis of azido-containing compounds often involves the nucleophilic substitution of a leaving group, such as a halide or a mesylate, with an azide (B81097) salt, typically sodium azide. rsc.orgnih.gov For instance, 3-azido-1-propylamine can be synthesized by treating 3-chloropropyl-1-amine hydrochloride with sodium azide in water at elevated temperatures. rsc.org Similarly, 2-azido-1-ethylamine is prepared from 2-chloroethylamine (B1212225) hydrochloride. rsc.org These azido amines can then be incorporated into a propanamide structure.
The synthesis of azido-propanamide derivatives can also be achieved through nitrosation of corresponding hydrazyno compounds. mdpi.com It is important to handle azido compounds with care due to their potential instability. researchgate.net
Synthesis of Diketene-Adduct Derived Amides
Diketene (B1670635) is a versatile synthon used in the synthesis of a variety of heterocyclic and open-chain compounds. acs.org It reacts readily with primary amines to form acetoacetamides. google.com The reaction of diketene with aromatic primary amines, in the presence of an inert solvent, yields acetoacetyl aromatic acid amides. google.com
A related approach involves the use of diketene-acetone adducts. These adducts can react with isocyanates at elevated temperatures to produce 1,3-oxazine-2,4-dione derivatives. wmich.edu This reactivity is rationalized by the thermal fragmentation of the adduct to an acetylketene intermediate. wmich.edu These reactions provide a pathway to amides with a β-keto functionality, which are valuable synthetic intermediates.
Chemical Reactivity and Mechanistic Pathways of 2 Chloro N 2 Oxopropyl Propanamide
Reactivity of the α-Chloro Moiety in Propanamide Systems
The carbon-chlorine bond at the α-position to the amide carbonyl is a key site of reactivity. This electrophilic center is susceptible to attack by nucleophiles and can also participate in radical-based transformations.
The α-chloro atom in propanamide systems can be displaced by a variety of nucleophiles. The electrophilicity of the α-carbon is enhanced by the electron-withdrawing effect of the adjacent carbonyl group. However, 2-chloropropionamides are considered relatively weak electrophiles compared to other functionalities like acrylamides. nih.gov This moderate reactivity allows for selective engagement with specific nucleophiles under controlled conditions.
One common reaction is the substitution of the chlorine atom. For instance, α-chloroacetamides react with alkoxides, such as sodium isopropoxide, where the alkoxide ion acts as a nucleophile to displace the chloride and form an ether linkage. researchgate.net This type of reaction proceeds via a nucleophilic substitution mechanism. The reaction of various α-chloroacetamides with sodium isopropoxide in the presence of carbon disulfide has been shown to yield unexpected dithiol of ether derivatives, demonstrating the complex reaction pathways that can be initiated at the α-chloro position. researchgate.netresearchgate.net
The stereochemistry and electronic environment of the molecule can influence the rate and outcome of these displacement reactions. The planarity of the amide group and potential steric hindrance around the reaction center are important considerations. In the solid state, the molecular conformation, such as the torsion angle of the acetamide (B32628) moiety, can provide insights into its reactivity. nih.gov
Beyond ionic pathways, the α-chloro amide moiety can serve as a precursor to α-acyl radicals. fao.org Visible light photoredox catalysis, for example, can be used to generate these radicals from α-chloro amides in a tin-free manner. fao.org These radicals can then undergo intermolecular alkylation with olefins in an anti-Markovnikov fashion, leading to the formation of new carbon-carbon bonds. fao.org
This radical-forming capability also enables intramolecular reactions, leading to cyclized products. Radical clock experiments have provided mechanistic insights into these transformations. nih.gov For example, the formation of a pyrrolidine (B122466) ring from an amide containing a pendant olefin suggests the initial generation of an aminium radical cation that undergoes a 5-exo-trig cyclization. nih.gov These radical strategies offer powerful alternatives to traditional ionic methods for amide alkylation and functionalization. acs.orgnih.gov
Table 1: Examples of Radical Transformations Involving α-Halo Amides
| Reaction Type | Catalyst/Conditions | Key Intermediate | Product Type | Reference |
|---|---|---|---|---|
| Intermolecular α-Alkylation | Visible Light Photoredox Catalyst | α-Acyl Radical | Alkylated Amides | fao.org |
| Deoxygenative Alkylation | Photochemical, Triflic Anhydride (B1165640) | Aminium Radical Cation | α-Branched Secondary Amines | nih.gov |
| N-Alkylation | Amine-Borane Complex, Copper Catalyst | Alkyl Radical | N-Alkylated Amides | acs.orgnih.gov |
Transformations Involving the N-(2-oxopropyl) Ketone Group
The ketone functionality within the N-(2-oxopropyl) side chain presents another site for chemical modification, primarily through reactions at the carbonyl carbon.
The carbonyl group is polarized, with an electrophilic carbon atom that is susceptible to nucleophilic attack. libretexts.org This reactivity is fundamental to many bond-forming reactions. The ketone can react with various nucleophiles, such as organometallic reagents (e.g., Grignard reagents), to form tertiary alcohols. orgsyn.org It can also be reduced to a secondary alcohol using reducing agents like diisobutylaluminum hydride (DIBAL-H). orgsyn.org
Furthermore, the ketone can be a precursor for the synthesis of other functional groups. For instance, ketones can be generated from the hydrolysis of their corresponding oximes under various conditions, including treatment with reagents like cupric chloride or through electrochemical protocols. organic-chemistry.org The reactivity of the ketone allows for its incorporation into more complex molecular architectures, serving as a handle for further synthetic elaborations.
The N-(2-oxopropyl) group can exhibit keto-enol tautomerism, where a proton can migrate from the α-carbon to the carbonyl oxygen, forming an enol or enolate intermediate. The position of this equilibrium is influenced by factors such as the solvent and the presence of other chemical species. nih.gov
While the keto form generally predominates, the enol tautomer can be stabilized through intramolecular hydrogen bonding. nih.gov The formation of the enol or the corresponding enolate anion is significant as it alters the reactivity of the molecule. The enolate is a potent nucleophile and can participate in reactions such as alkylations and aldol (B89426) condensations at the α-carbon. The tautomeric equilibrium can be deliberately shifted, for example, through complexation with metal ions, which can control the subsequent reaction pathways. nih.gov
Amide Bond Transformations and Activation Strategies
The amide bond itself is notoriously stable and generally unreactive due to resonance stabilization, which imparts a partial double bond character to the carbon-nitrogen bond. nih.govnih.gov This resonance results in a planar structure and a significant rotational energy barrier of about 20 kcal/mol. youtube.com Consequently, reactions that cleave or modify the amide bond often require activation strategies.
Activation can be achieved by disrupting this resonance. This can be done through enzymatic methods, where enzymes like proteases have active sites that bind to and activate the amide bond for hydrolysis. nih.gov Chemical methods often involve the use of metal complexes that act as Lewis acids, activating the carbonyl oxygen and making the carbonyl carbon more electrophilic. nih.govnih.gov
Non-metal-based methods have also been developed. For example, amides can be activated by reaction with triflic anhydride, which converts the carbonyl oxygen into a better leaving group, facilitating nucleophilic attack and subsequent functionalization. nih.gov Another approach involves the in situ generation of activating agents, such as chloro- and imido-phosphonium salts from N-chlorophthalimide and triphenylphosphine, which react with a carboxylic acid to form a highly reactive acyloxy-phosphonium intermediate, readily undergoing amidation. acs.org These strategies are crucial for overcoming the inherent stability of the amide bond and enabling its participation in a broader range of chemical transformations.
Table 2: Amide Bond Activation Strategies
| Activation Method | Principle | Example Reagents/Systems | Reference |
|---|---|---|---|
| Enzymatic | Enzyme active site binds and strains the amide bond. | Serine Proteases, Carboxypeptidase A | nih.gov |
| Metal-Based | Lewis acid catalysis activates the carbonyl group. | Zn²⁺, Mg²⁺ | nih.gov |
| Non-Metal-Based | Conversion of carbonyl oxygen into a good leaving group. | Triflic Anhydride | nih.gov |
| In Situ Reagent Generation | Formation of highly reactive intermediates. | N-chlorophthalimide/Triphenylphosphine | acs.org |
Electrophilic Activation of Amide Bonds
The amide bond, typically regarded as stable and unreactive, can be rendered electrophilic under specific conditions. For secondary amides like 2-chloro-N-(2-oxopropyl)propanamide, activation can be achieved using powerful electrophilic reagents. One such method involves the use of triflic anhydride in the presence of a suitable base. This process is believed to generate a highly reactive N-acylnitrilium ion or a related electrophilic species.
In a proposed mechanism, the oxygen atom of the amide carbonyl in this compound would attack the triflic anhydride, leading to the formation of an O-acylated intermediate. Subsequent elimination of a triflate anion would generate the electrophilic nitrogen species. This activation strategy transforms the otherwise nucleophilic nitrogen of the amide into a potent electrophile, enabling reactions that are not typically associated with amides.
Another approach for the electrophilic activation of amides involves the use of hypervalent iodine reagents, such as (bis(trifluoroacetoxy)iodo)benzene (PIFA). uwaterloo.ca While direct studies on this compound may be limited, the general principle suggests that PIFA could oxidize the amide nitrogen, thereby generating an electrophilic intermediate capable of participating in further reactions.
The presence of the α-chloro substituent can also influence the reactivity of the amide bond. The electron-withdrawing nature of the chlorine atom can affect the electron density on the amide nitrogen and carbonyl oxygen, potentially modulating its reactivity towards electrophilic activators.
Keteniminium Ion Chemistry from Amide Precursors
Following the electrophilic activation of the amide bond in this compound, the formation of a keteniminium ion is a plausible mechanistic pathway. Keteniminium ions are highly electrophilic species that can undergo a variety of nucleophilic attacks and cycloaddition reactions.
The generation of a keteniminium ion from an α-chloro amide precursor like this compound would likely proceed through the initial formation of an N-acyliminium ion. This intermediate, upon deprotonation at the α-carbon, could then rearrange to form the corresponding keteniminium ion. The presence of the ketone functionality on the N-substituent could potentially influence the stability and subsequent reactivity of this intermediate.
Keteniminium ions are valuable intermediates in the synthesis of various heterocyclic and acyclic compounds. Their reactivity is characterized by a strong electrophilic carbon atom, which readily reacts with a wide range of nucleophiles. The specific substitution pattern of the keteniminium ion derived from this compound would offer unique opportunities for the construction of complex molecular architectures.
Transition Metal-Catalyzed Reactions of α-Chloro Ketones and Related Amides
The α-chloro ketone and α-chloro amide moieties within this compound make it a prime candidate for a variety of transition metal-catalyzed reactions. These reactions offer powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Carbonylation Mechanisms
Palladium-catalyzed carbonylation reactions are a cornerstone of modern organic synthesis, allowing for the introduction of a carbonyl group into a molecule. nih.gov For a substrate like this compound, the α-chloro amide functionality can participate in such transformations.
A general mechanism for the palladium-catalyzed carbonylation of an α-chloro amide involves the oxidative addition of the carbon-chlorine bond to a low-valent palladium(0) complex. This step forms an alkylpalladium(II) intermediate. Subsequent insertion of carbon monoxide (CO) into the palladium-carbon bond generates an acylpalladium(II) complex. This key intermediate can then undergo reaction with a variety of nucleophiles, such as alcohols or amines, to afford the corresponding esters or amides, respectively, with the regeneration of the palladium(0) catalyst.
In the context of this compound, this would lead to the formation of a malonamide (B141969) derivative. The reaction conditions, including the choice of palladium catalyst, ligands, base, and solvent, would be crucial in determining the efficiency and selectivity of the carbonylation process.
A plausible mechanistic cycle for the palladium-catalyzed carbonylation is depicted below:
Oxidative Addition: Pd(0) inserts into the C-Cl bond of this compound.
CO Insertion: Carbon monoxide coordinates to the resulting Pd(II) complex and inserts into the Pd-C bond.
Nucleophilic Attack: A nucleophile (e.g., an alcohol, ROH) attacks the acylpalladium intermediate.
Reductive Elimination: The desired product is released, and the Pd(0) catalyst is regenerated.
Research on the carbonylation of cyclic ketones with palladium(II) chloride has shown that acyclic diesters can be formed, indicating ring-opening and double carbonylation. nih.govacs.org While this compound is acyclic, this highlights the diverse reactivity of carbonyl compounds in palladium-catalyzed reactions.
Cross-Coupling Reactions of α-Halogenated Amides
The α-chloro amide group in this compound serves as an excellent electrophilic partner in a variety of transition metal-catalyzed cross-coupling reactions. nih.gov These reactions enable the formation of a new carbon-carbon bond at the α-position of the amide.
Suzuki-Miyaura Coupling: This powerful reaction would involve the coupling of this compound with an organoboron reagent, such as a boronic acid or a trifluoroborate salt, in the presence of a palladium catalyst and a base. thieme-connect.de This would result in the formation of an α-aryl or α-vinyl substituted amide. A typical catalytic system for this transformation would consist of a palladium(0) precursor, such as Pd(OAc)₂, and a phosphine (B1218219) ligand. thieme-connect.de
Negishi Coupling: In a Negishi coupling, an organozinc reagent would be used as the nucleophilic partner. nih.gov This reaction is often favored due to the high reactivity and functional group tolerance of organozinc reagents. Nickel catalysts, in conjunction with chiral ligands, have been successfully employed in the enantioselective Negishi cross-coupling of α-bromo amides. nih.gov A similar approach could potentially be applied to this compound.
The general mechanism for these cross-coupling reactions involves the oxidative addition of the C-Cl bond to the metal center (e.g., Pd(0) or Ni(0)), followed by transmetalation with the organometallic reagent and subsequent reductive elimination to form the C-C bond and regenerate the active catalyst.
Table of Cross-Coupling Reactions for α-Halogenated Amides
| Coupling Reaction | Organometallic Reagent | Typical Catalyst | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Palladium | C-C (sp³-sp²) or (sp³-sp³) |
| Negishi | Organozinc (e.g., R-ZnX) | Palladium or Nickel | C-C |
| Kumada-Corriu | Grignard (e.g., R-MgX) | Nickel or Iron | C-C |
| Hiyama | Organosilane (e.g., R-SiR'₃) | Palladium | C-C |
| Stille | Organostannane (e.g., R-SnR'₃) | Palladium | C-C |
Advanced Spectroscopic Characterization and Computational Chemistry Studies
High-Resolution Spectroscopic Analysis for Structural Elucidation
Spectroscopic methodologies provide empirical data that is crucial for the unambiguous confirmation of a molecule's synthesized structure. By probing the interactions of the compound with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer a window into the atomic arrangement and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, specifically ¹H (proton) and ¹³C (carbon-13), a detailed map of the chemical environment of each atom can be constructed.
¹H NMR Spectroscopy : In the proton NMR spectrum of 2-chloro-N-(2-oxopropyl)propanamide, distinct signals are expected to correspond to the different types of protons present in the molecule. The chemical shift (δ) of these signals, their integration (relative number of protons), and their multiplicity (splitting pattern due to spin-spin coupling with neighboring protons) provide definitive evidence for the molecular structure. For instance, the proton on the chiral carbon bearing the chlorine atom is anticipated to appear as a quartet, coupled to the adjacent methyl group protons. The methylene (B1212753) protons of the N-(2-oxopropyl) group would likely present as a doublet, coupled to the amide proton, while the terminal methyl protons of the same group would appear as a singlet.
¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides complementary information by revealing the chemical environment of each carbon atom. Key signals would include those for the carbonyl carbons of the amide and ketone functionalities, the chlorinated methine carbon, and the various methyl and methylene carbons throughout the structure. The distinct chemical shifts of these carbons are indicative of their electronic surroundings.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ (propanamide) | ~1.7 (d) | ~20 |
| CHCl | ~4.5 (q) | ~55 |
| C=O (amide) | - | ~170 |
| NH | ~8.0 (s, broad) | - |
| CH₂ | ~4.2 (d) | ~50 |
| C=O (ketone) | - | ~205 |
| CH₃ (oxopropyl) | ~2.2 (s) | ~28 |
Note: Predicted values are estimates and can vary based on solvent and experimental conditions. d = doublet, q = quartet, s = singlet.
Vibrational Spectroscopy (IR) for Functional Group Confirmation
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, a characteristic spectrum is obtained.
For this compound, the IR spectrum would be expected to display prominent absorption bands confirming its key functional groups. A strong absorption band around 1650-1680 cm⁻¹ would be indicative of the amide C=O stretching vibration (Amide I band). Another strong band corresponding to the ketone C=O stretch would likely appear at a higher frequency, around 1715 cm⁻¹. The N-H stretching vibration of the secondary amide should be visible as a distinct band in the region of 3300-3500 cm⁻¹. Furthermore, C-H stretching vibrations from the alkyl portions of the molecule would be observed around 2850-3000 cm⁻¹, and the C-Cl stretch would appear in the fingerprint region, typically between 600-800 cm⁻¹.
Mass Spectrometry for Molecular Ion Characterization
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns.
In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected. A characteristic feature would be the presence of an [M+2]⁺ peak with an intensity of approximately one-third that of the molecular ion peak. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom in the molecule, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental composition of the compound.
Quantum Chemical Calculations and Theoretical Modeling
To complement experimental data, computational chemistry offers powerful tools for investigating the electronic structure and properties of molecules. These theoretical models can provide insights that are difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. By calculating the electron density, DFT can predict a wide range of molecular properties, including geometries, energies, and spectroscopic parameters.
For this compound, DFT calculations, often employing a basis set such as 6-311++G(d,p), can be used to optimize the molecular geometry and predict its most stable conformation. These calculations can also be used to simulate vibrational spectra, which can then be compared with experimental IR data to aid in the assignment of absorption bands. Furthermore, the calculation of frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's kinetic stability and chemical reactivity.
Natural Bond Orbital (NBO) and Natural Population Analysis (NPA)
Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding interactions within a molecule. It provides a localized picture of the chemical bonds and lone pairs, offering a chemically intuitive interpretation of the wavefunction.
Through NBO analysis of this compound, the nature of the covalent bonds, such as the C-Cl, C-N, and C=O bonds, can be examined in detail. This includes the hybridization of the atomic orbitals involved in bonding and the delocalization of electron density through hyperconjugative interactions. For example, the interaction between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds can be quantified, providing a deeper understanding of the molecule's electronic structure.
Natural Population Analysis (NPA) is performed in conjunction with NBO to calculate the distribution of electron density among the atoms in the molecule. This analysis yields the natural atomic charges, which provide a more chemically meaningful representation of the charge distribution than other methods. The NPA charges for this compound would reveal the relative electrophilicity and nucleophilicity of different atomic sites, which is crucial for predicting how the molecule will interact with other chemical species.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the N-(2-oxopropyl) side chain and the rotational freedom around the C-N amide bond suggest that this compound can exist in multiple conformational states. Understanding these conformations is crucial as they can influence the molecule's reactivity and interactions.
Conformational Analysis:
A thorough conformational analysis would typically begin by identifying all possible low-energy conformers. This is achieved by systematically rotating the rotatable bonds within the molecule, such as the C-C and C-N single bonds. For each resulting geometry, a computational geometry optimization and energy calculation would be performed. Common computational methods for such a scan include Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*).
The expected key rotations influencing conformation would be around the following bonds:
The C-N amide bond.
The N-C bond connecting the amide nitrogen to the oxopropyl group.
The C-C bond of the propanamide backbone.
The C-C bond of the oxopropyl side chain.
The relative energies of the calculated conformers would indicate their population at a given temperature, according to the Boltzmann distribution.
Molecular Dynamics Simulations:
To investigate the dynamic behavior of this compound in a solution, molecular dynamics (MD) simulations would be a powerful tool. MD simulations model the movement of atoms and molecules over time, providing insights into conformational changes and intermolecular interactions.
An MD simulation would involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water or a non-polar solvent) and solving Newton's equations of motion for every atom in the system. The force field, a set of parameters describing the potential energy of the system, is a critical component of MD simulations. For a molecule like this compound, a general-purpose force field such as GAFF (General Amber Force Field) or CGenFF (CHARMM General Force Field) would be appropriate.
The simulations could reveal the timescales of conformational transitions and the preferred solvent interactions. For instance, the analysis of trajectories from MD simulations can provide information on hydrogen bonding patterns and the solvent-accessible surface area of different parts of the molecule.
Applications of 2 Chloro N 2 Oxopropyl Propanamide and Its Derivatives in Chemical Synthesis and Materials Science
Utilization as Versatile Synthetic Intermediates and Building Blocks
The unique structural features of 2-chloro-N-(2-oxopropyl)propanamide, namely the electrophilic carbon-chlorine bond and the nucleophilic amide nitrogen, render it a highly valuable building block in organic synthesis. This duality in reactivity allows for a wide range of chemical transformations, making it a precursor to diverse and complex molecular structures.
Precursors for Advanced Organic Scaffolds
Derivatives of 2-chloro-N-acylamides serve as key intermediates in the synthesis of various advanced organic scaffolds. For instance, compounds like 2-chloro-N-(p-tolyl)propanamide are crucial for producing α-thio-β-chloroacrylamides. nih.gov These, in turn, are synthetically valuable as they can undergo a variety of transformations including Diels-Alder and 1,3-dipolar cycloadditions, as well as nucleophilic substitution reactions. nih.gov This versatility allows for the construction of complex, polycyclic systems that are often found in biologically active molecules and functional materials.
Role in the Synthesis of Peptidomimetics and Pseudo-Dipeptides
The structural similarity of α-chloro-N-acylamides to dipeptides makes them excellent starting materials for the synthesis of peptidomimetics and pseudo-dipeptides. These are molecules that mimic the structure and function of natural peptides but often exhibit enhanced stability and bioavailability. The chlorination of dipeptides can lead to the formation of N-(2-oxoacyl)amino acids, which are key components in these mimetic structures. nih.gov The ability to modify the peptide backbone using building blocks derived from this compound opens up avenues for creating novel therapeutic agents and probes to study biological processes. The synthesis of sulfonimidamide-based pseudopeptides, for example, has been successfully demonstrated using solid-phase techniques, highlighting the utility of such building blocks in constructing complex peptide analogs. researchgate.net
Chemical Probes for Target Elucidation based on Molecular Interaction
The reactivity of the α-chloro-N-acylamide moiety can be harnessed to design chemical probes for identifying and studying biological targets. These probes can form covalent bonds with specific residues in proteins or other biomolecules, allowing for their isolation and characterization. This approach is invaluable in chemical biology for understanding disease mechanisms and for the discovery of new drug targets.
Design and Synthesis of Chemically-Oriented Libraries
The generation of chemical libraries containing a large number of diverse but structurally related compounds is a cornerstone of modern drug discovery and materials science. The adaptability of this compound derivatives to various synthetic strategies makes them ideal for this purpose.
Solid-Phase and Solution-Phase Synthetic Approaches
Both solid-phase and solution-phase synthesis methods have been effectively employed to create libraries of compounds derived from α-chloro-N-acylamides. Solid-phase synthesis, in particular, offers significant advantages for library generation, including ease of purification and the potential for automation. mdpi.comwalshmedicalmedia.com This technique involves attaching the initial building block to a solid support (resin) and then carrying out a series of reactions to build the desired molecule. walshmedicalmedia.com The use of various resins, such as 2-chlorotrityl chloride resin, allows for the efficient construction of diverse molecular scaffolds. researchgate.netwalshmedicalmedia.com This approach has been successfully used to generate libraries of drug-like molecules, including benzopyrans and sulfonimidamide pseudopeptides. researchgate.netmdpi.com
Development of Sustainable Synthesis Protocols
Green Chemistry Approaches (e.g., Ultrasound Irradiation, Deep Eutectic Solvents)
In the pursuit of more sustainable chemical processes, green chemistry principles have been increasingly applied to the synthesis of complex organic molecules, including derivatives of this compound. These approaches aim to reduce or eliminate the use and generation of hazardous substances. Among the most promising green techniques are the use of ultrasound irradiation to accelerate reactions and the application of deep eutectic solvents (DES) as environmentally benign reaction media. These methods offer significant advantages over traditional synthetic routes, including enhanced reaction rates, improved yields, and milder operating conditions.
Ultrasound Irradiation
Ultrasound-assisted organic synthesis has emerged as a powerful tool in green chemistry. The chemical effects of ultrasound arise from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This phenomenon generates localized hot spots with extremely high temperatures and pressures, leading to a dramatic increase in reaction rates and, often, higher yields compared to conventional methods.
The application of ultrasound irradiation can significantly shorten reaction times, a key benefit in synthesizing complex molecules. For instance, in the synthesis of various N-substituted phthaloyl derivatives, reactions that required many hours using classical heating methods were completed in just 3 to 50 minutes under ultrasound irradiation. iiste.org Similarly, the synthesis of azetidin-2-one (B1220530) derivatives, which traditionally takes 8-10 hours by refluxing, was accomplished in only 2 hours with ultrasonication, demonstrating a substantial improvement in efficiency. mdpi.com
The choice of solvent can play a crucial role in the effectiveness of ultrasound-assisted reactions. Studies have shown that in some cases, the highest yields are obtained in water, a green solvent, under ultrasonic conditions. For example, the synthesis of dihydropyrano[2,3-c]pyrazole derivatives in water at 50°C under ultrasound irradiation resulted in a 92% yield in just 35 minutes. nih.gov In other instances, solvent-free conditions under ultrasound have proven highly effective, yielding products in as little as 15 minutes. nih.gov
The table below compares the reaction kinetics for the synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide (B126) derivatives, highlighting the efficiency of the ultrasound method over conventional refluxing. mdpi.com
| Compound | Conventional Refluxing Time (hours) | Ultrasound Irradiation Time (hours) |
| 6a | 8 | 1.5 |
| 6b | 8 | 2 |
| 6c | 10 | 2 |
| 6d | 10 | 1.5 |
| 6e | 8 | 1.5 |
| 6f | 9 | 2 |
| 6g | 9 | 1.5 |
| 6h | 10 | 2 |
| 6i | 8 | 1.5 |
| 6j | 9 | 2 |
This interactive table is based on data for the synthesis of azetidinone derivatives, illustrating the general time-saving advantages of ultrasound irradiation in related chemical syntheses. mdpi.com
Deep Eutectic Solvents (DES)
Deep eutectic solvents (DES) represent a newer class of green solvents that are gaining significant attention as alternatives to volatile organic compounds (VOCs). mdpi.comresearchgate.net DES are mixtures of two or more components, typically a hydrogen bond acceptor (like choline (B1196258) chloride) and a hydrogen bond donor (such as urea, glycerol, or carboxylic acids), which form a eutectic mixture with a melting point much lower than that of the individual components. researchgate.netmdpi.com Their advantages include low cost, low toxicity, biodegradability, and simple preparation. researchgate.netmdpi.com
DES have proven to be effective media for a variety of chemical transformations, including amide synthesis. rsc.org In some cases, the DES can act as both the solvent and a reactant, creating a "Reactive Deep Eutectic Solvent" (RDES) system that further enhances the green credentials of the process by minimizing waste and simplifying product isolation. rsc.org The use of DES can avoid the need for hazardous solvents and may allow for product recovery through simple extraction or filtration, often eliminating the need for chromatographic purification. rsc.orgnih.gov
The synthesis of complex heterocyclic compounds, such as the Alzheimer's drug intermediate PZ1, has been successfully demonstrated in DES. mdpi.com Researchers compared the synthesis in various DES compositions to the traditional method using dimethylformamide (DMF). While the reaction in DMF yielded 21% of the product, a choline chloride/propylene glycol-based DES provided an improved yield of 30% under optimized conditions. mdpi.com This demonstrates the potential of DES to not only replace hazardous solvents but also to enhance reaction outcomes.
The table below shows the results for the final step in the synthesis of the target molecule PZ1 using different reaction media, comparing traditional solvents with various DES formulations. mdpi.com
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | 25 | 60 | 21 |
| 2 | ChCl/Gly (1:2) | 60 | 60 | 15 |
| 3 | ChCl/Urea (1:2) | 60 | 60 | 10 |
| 4 | ChCl/EG (1:2) | 60 | 60 | 10 |
| 5 | ChCl/PG (1:3) | 60 | 60 | 30 |
| 6 | ChCl/MaA (1:1) | 60 | 60 | 20 |
| 7 | Lid/Ibu (1:1.5) | 60 | 60 | 5 |
| 8 | Men/Ac.Dec (2:1) | 60 | 60 | 5 |
This interactive table is based on data from the synthesis of PZ1, illustrating the influence of different deep eutectic solvents on reaction yield compared to a conventional solvent. mdpi.com
Future Directions in the Research of 2 Chloro N 2 Oxopropyl Propanamide
Innovation in Catalytic and Stereocontrolled Synthesis
The development of efficient and selective methods for the synthesis of α-chloroamides is a crucial area of research. Future efforts concerning 2-chloro-N-(2-oxopropyl)propanamide will likely focus on catalytic and stereocontrolled approaches to overcome the limitations of classical methods, such as the Hell-Volhard-Zelinsky halogenation, which often require harsh conditions. researchgate.net
Recent breakthroughs in photoenzymatic catalysis offer a promising avenue for the asymmetric synthesis of α-chloroamides. nih.govnih.gov The evolution of flavin-dependent "ene"-reductases has enabled the coupling of α,α-dichloroamides with alkenes to produce α-chloroamides with high yield and excellent stereoselectivity. nih.govnih.gov This method could be adapted for the synthesis of chiral this compound, providing access to enantioenriched building blocks for the pharmaceutical and agrochemical industries. nih.gov Mechanistic studies suggest that radical formation occurs through the excitation of a charge-transfer complex templated by the protein, allowing for precise control over the stereochemistry. nih.govnih.gov
Furthermore, the use of chiral auxiliaries or small-molecule catalysts presents another frontier for achieving asymmetric synthesis of α-halocarbonyl compounds. nih.gov These methods could be explored to control the stereocenter at the α-position of the propanamide backbone. The development of atropisomeric N-chloroamides through electrophilic halogenation of ortho-substituted anilides also highlights the potential for creating novel chiral scaffolds, a concept that could be extended to the N-substituent of this compound. rsc.orgresearchgate.net
Table 1: Potential Stereocontrolled Synthetic Methods
| Method | Description | Potential Advantages for this compound |
| Photoenzymatic Catalysis | Utilizes evolved enzymes, such as "ene"-reductases, to catalyze stereoselective C-C bond formation. nih.govnih.gov | High enantioselectivity, mild reaction conditions, environmentally friendly. |
| Chiral Auxiliaries | A chiral group is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. nih.gov | Well-established methodology, predictable stereochemical control. |
| Small-Molecule Catalysis | Employs a small chiral organic molecule to catalyze the reaction enantioselectively. nih.gov | Metal-free, tunable catalyst structure. |
| Atropisomeric Scaffolds | Creation of axial chirality by restricting rotation around a C-N bond. rsc.orgresearchgate.net | Access to novel, configurationally stable chiral molecules. |
Exploration of Novel Reaction Manifolds and Transformations
The dual functionality of this compound, possessing both an electrophilic α-chloroamide and a nucleophilic ketone, makes it a prime candidate for the exploration of novel reaction manifolds. The α-chloroamide group is a versatile linchpin for various transformations. nih.gov The chloride can be readily displaced through SN2 reactions to introduce a variety of functional groups, such as amino and oxy moieties, with inversion of stereochemistry. nih.gov
This reactivity opens the door to the synthesis of diverse and complex molecules. For instance, treatment with sodium azide (B81097) followed by reduction can yield α-aminoamides, while reaction with other nucleophiles could lead to α-hydroxy or α-mercapto derivatives. researchgate.netnih.gov Furthermore, the amide bond itself can be subjected to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, or reduced to an amine. nih.govopenstax.org
The ketone functionality adds another layer of reactivity. It can undergo a wide range of classical ketone reactions, such as aldol (B89426) condensations, Wittig reactions, and reductive aminations, to build molecular complexity. The interplay between the α-chloroamide and the ketone offers opportunities for developing novel intramolecular cyclization strategies to construct heterocyclic scaffolds, which are prevalent in many biologically active compounds.
Development of Advanced Computational Models for Predictive Chemistry
Computational chemistry is poised to play a pivotal role in accelerating research on this compound. The development of advanced computational models can provide deep insights into its electronic structure, reactivity, and stereochemical behavior. researchgate.net
Density Functional Theory (DFT) and other quantum mechanical methods can be employed to:
Predict Reaction Pathways: Elucidate the mechanisms of known and novel reactions, identify transition states, and calculate activation energies to predict the feasibility of different transformations.
Understand Stereoselectivity: Model the interactions within enzyme active sites or with chiral catalysts to rationalize and predict the stereochemical outcomes of asymmetric syntheses. nih.gov
Simulate Spectroscopic Properties: Calculate NMR, IR, and other spectroscopic data to aid in the characterization of new compounds derived from this compound.
Design Novel Catalysts: Computationally screen potential catalysts for improved activity and selectivity in the synthesis of this compound. researchgate.net
By providing a predictive framework, computational models can guide experimental efforts, reducing the time and resources required for discovery and optimization. researchgate.net
Applications in Flow Chemistry and Process Intensification
Flow chemistry, the practice of performing chemical reactions in a continuous-flow reactor, offers significant advantages over traditional batch processing, including improved safety, efficiency, and scalability. nih.govacs.orgbenthamdirect.com The synthesis and subsequent transformations of this compound are well-suited for adaptation to flow chemistry platforms.
The formation of amide bonds, a key step in the synthesis of this compound, has been successfully demonstrated in continuous-flow systems. nih.govresearchgate.net These methods often lead to higher space-time yields and can be more sustainable. nih.gov Flow chemistry can also enable the safe handling of potentially hazardous reagents and intermediates. For example, the generation and use of organometallic reagents for transformations of the chloro- or keto- groups can be performed in a more controlled manner in a flow system. acs.org
Furthermore, the integration of in-line purification and analysis techniques can lead to fully automated and intensified processes for the production of this compound and its derivatives. This approach is particularly valuable for industrial applications where consistent quality and high throughput are essential. acs.org
Table 2: Advantages of Flow Chemistry for this compound Research
| Advantage | Description | Relevance to Research |
| Enhanced Safety | Smaller reaction volumes and better heat transfer minimize risks associated with exothermic reactions or hazardous materials. | Safer handling of reagents like thionyl chloride or reactive intermediates. |
| Improved Efficiency | Precise control over reaction parameters (temperature, pressure, stoichiometry) leads to higher yields and purities. acs.org | Optimization of reaction conditions for synthesis and derivatization. |
| Scalability | Production can be easily scaled up by running the system for longer periods or by using parallel reactors. | Facilitates the production of larger quantities for further studies. |
| Process Intensification | Integration of multiple reaction and purification steps into a single, continuous process. acs.org | Streamlined synthesis of derivatives for screening and evaluation. |
Design of Chemically Reactive Scaffolds for Mechanistic Studies on Molecular Interactions
The inherent reactivity of this compound makes it an attractive scaffold for designing chemical probes to study molecular interactions. By incorporating this molecule into larger structures, researchers can create tools to investigate biological processes or to understand the mechanisms of chemical reactions.
The α-chloroamide moiety can act as a covalent warhead, enabling the design of irreversible inhibitors for enzymes or probes for activity-based protein profiling. The ketone group can be used as a handle for attaching reporter tags, such as fluorophores or biotin, through reactions like oxime or hydrazone formation.
Moreover, the principles of molecularly imprinted polymers (MIPs) could be applied. mdpi.com By using this compound or its derivatives as a template, it may be possible to create synthetic polymers with tailored binding sites, mimicking the specificity of biological receptors. mdpi.com These MIPs could find applications in sensing, separation, and catalysis.
The use of such reactive scaffolds can also be extended to materials science. For instance, they could be incorporated as crosslinkers in hydrogels or other polymers to create materials with tunable mechanical properties and responsiveness to specific chemical or biological stimuli. mdpi.com The design of scaffolds that can accommodate cell infiltration is a critical feature for tissue engineering. mdpi.comnih.gov
Q & A
Advanced Research Question
- Density Functional Theory (DFT) : Calculate electrophilicity indices (e.g., Fukui functions) to identify reactive sites (e.g., chloro group’s susceptibility to SN2 displacement) .
- Molecular docking : Simulate interactions with biological nucleophiles (e.g., cysteine residues in enzymes) to predict metabolic pathways .
- Transition state modeling : Use software like Gaussian or ORCA to optimize reaction coordinates for substitution reactions with thiols or amines .
How does the chloro substituent’s electronic effects influence the compound’s interactions with biological targets?
Advanced Research Question
The electron-withdrawing chloro group enhances electrophilicity at the carbonyl carbon, facilitating covalent adduct formation with nucleophilic residues (e.g., serine in hydrolases). This is validated via:
- X-ray crystallography : Resolve binding modes in enzyme-inhibitor complexes .
- UV-Vis spectroscopy : Monitor charge-transfer transitions in protein-ligand complexes .
- SAR studies : Compare activity of chloro vs. non-halogenated analogs to quantify electronic contributions .
What strategies mitigate byproduct formation during large-scale synthesis?
Basic Research Question
- In situ quenching : Add scavengers (e.g., polymer-bound trisamine) to trap excess chloroacetyl chloride .
- Flow chemistry : Improve heat/mass transfer to reduce dimerization or hydrolysis byproducts .
- Process analytical technology (PAT) : Use inline FT-IR or Raman spectroscopy for real-time monitoring of reaction progression .
How can researchers validate the compound’s role as a kinase inhibitor in mechanistic studies?
Advanced Research Question
- Kinase profiling assays : Screen against a panel of 100+ kinases (e.g., EGFR, MAPK) at 10 µM to identify targets .
- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein thermal stability shifts .
- Phosphoproteomics : Use LC-MS/MS to quantify phosphorylation changes in treated vs. untreated cells .
What are the environmental fate implications of this compound in aquatic systems?
Advanced Research Question
- OECD 301F biodegradation tests : Assess half-life in water (e.g., <30 days indicates moderate persistence) .
- QSAR modeling : Predict bioaccumulation potential (logP ~2.5 suggests low risk) .
- Ecotoxicology assays : Test acute toxicity in Daphnia magna (LC50 >10 mg/L classifies it as low hazard) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
